Erythorbic Acid

Catalog No.
S869418
CAS No.
89-65-6
M.F
C6H8O6
M. Wt
176.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythorbic Acid

CAS Number

89-65-6

Product Name

Erythorbic Acid

IUPAC Name

(2R)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m1/s1

InChI Key

CIWBSHSKHKDKBQ-DUZGATOHSA-N

SMILES

Array

solubility

Soluble in alcohol, pyridine; moderately soluble in acetone; slightly soluble in glycerol
In water, 40 g in 100 mL water at 25 °C

Synonyms

Araboascorbic Acid; Araboascorbic Acid, D-; D-(-)-Isoascorbic Acid; D-Araboascorbic Acid; D-Erythorbic Acid; D-Isoascorbic Acid; D-arabino-Ascorbic Acid; E 315; Erycorbin; Glucosaccharonic Acid; Isoascorbic Acid; Isovitamin C; Mercate 5; NSC 8117; Ne

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

The exact mass of the compound Erythorbic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Erythorbic acid (D-isoascorbic acid), CAS 89-65-6, is a water-soluble stereoisomer of L-ascorbic acid that functions as a highly efficient reducing agent and antioxidant [1]. In industrial, food, and cosmetic procurement, it is primarily sourced to provide robust oxidative protection, color stabilization, and free-radical scavenging [2]. Because it possesses an identical molecular formula (C6H8O6) to vitamin C but differs in its spatial configuration at the C5 carbon, it delivers equivalent or enhanced techno-functional antioxidant performance without acting as a biologically active vitamin [1]. This specific profile makes it a critical raw material for formulations where aggressive oxygen scavenging is required, but nutritional fortification or regulatory reclassification is strictly undesirable.

Procurement substitution between erythorbic acid, L-ascorbic acid, and sodium erythorbate frequently fails due to strict regulatory, solubility, and pH constraints [1]. Replacing erythorbic acid with L-ascorbic acid introduces unwanted vitamin C activity, which forces manufacturers to alter nutritional labeling and navigate different regulatory claims, while also risking pro-oxidant effects in the presence of transition metals [1]. Conversely, substituting erythorbic acid with its salt form, sodium erythorbate, drastically alters the formulation's physical chemistry; the sodium salt yields a near-neutral pH (7.2–7.9 at 10% concentration) and has a much lower aqueous solubility (~16 g/100 mL) compared to the free acid's highly acidic profile and higher solubility (~40 g/100 mL) [2]. This makes the salt unsuitable for high-concentration acidic concentrates or low-pH cosmetic serums.

Regulatory Decoupling via Suppressed Biological Activity

A primary driver for procuring erythorbic acid over L-ascorbic acid is its lack of biological vitamin activity. While structurally identical in molecular formula, the stereoisomerism at the C5 carbon reduces erythorbic acid's biological activity to less than 5% of L-ascorbic acid [1]. This allows formulators to use high concentrations for maximum antioxidant protection without triggering 'high in Vitamin C' regulatory labeling or exceeding physiological limits [2].

Evidence DimensionBiological Vitamin C Activity
Target Compound Data< 5% relative activity
Comparator Or BaselineL-Ascorbic Acid (100% baseline activity)
Quantified Difference> 95% reduction in biological vitamin activity
ConditionsIn vivo biological utilization

Enables aggressive oxidative protection in food and beverages without altering the product's nutritional profile or regulatory classification.

Accelerated Oxygen Scavenging Kinetics

Because erythorbic acid acts purely as a technological antioxidant rather than a biological vitamin, its stereochemistry allows it to react more rapidly with molecular oxygen than L-ascorbic acid. In model aqueous systems, the oxidative degradation rate of erythorbic acid was measured at 11.9 mg/h, significantly outpacing L-ascorbic acid at 9.6 mg/h under identical conditions [1]. This faster reaction rate means it depletes dissolved oxygen more aggressively, offering superior protection against oxidative browning and color loss in the primary matrix[1].

Evidence DimensionOxidative degradation rate (Oxygen scavenging speed)
Target Compound Data11.9 mg/h
Comparator Or BaselineL-Ascorbic Acid (9.6 mg/h)
Quantified Difference24% faster reaction rate with molecular oxygen
ConditionsModel aqueous wine system from 0 to 32 hours

A faster scavenging rate translates to more immediate and effective protection of sensitive formulation ingredients from oxidative damage.

Aqueous Solubility and Formulation pH Compatibility

When selecting between erythorbic acid and its sodium salt (sodium erythorbate), solubility and pH are the critical divergence points. Erythorbic acid is highly soluble in water (up to 40 g/100 mL) and creates a strongly acidic environment (pKa ~4.0) [1]. In contrast, sodium erythorbate has a significantly lower maximum aqueous solubility of approximately 16 g/100 mL, and a 10% solution yields a near-neutral pH of 7.2 to 7.9 [2]. For high-concentration liquid concentrates that rely on low pH for microbial stability, the free acid is the only viable choice.

Evidence DimensionAqueous Solubility and Solution pH
Target Compound Data~40 g/100 mL (Acidic pH)
Comparator Or BaselineSodium Erythorbate (~16 g/100 mL, pH 7.2-7.9 at 10%)
Quantified Difference2.5x higher maximum solubility and distinctly acidic vs. neutral pH
ConditionsAqueous solution at 25°C

Dictates the compound's processability in high-concentration liquid masterbatches and acidic cosmetic serums where the sodium salt would precipitate or disrupt pH.

Nutritional-Neutral Beverage Stabilization

Because erythorbic acid possesses less than 5% of the biological activity of vitamin C, it is a highly suitable antioxidant for stabilizing natural colors and flavors in beverages where altering the nutritional label is undesirable [2]. It provides the necessary redox protection without triggering regulatory requirements for vitamin fortification claims.

High-Concentration Acidic Masterbatches

In the formulation of liquid preservative concentrates, erythorbic acid's superior aqueous solubility (~40 g/100 mL) and naturally low pH make it highly advantageous compared to sodium erythorbate [3]. It allows manufacturers to create highly concentrated, shelf-stable liquid additives that seamlessly integrate into acidic food and cosmetic matrices without risk of precipitation.

Rapid-Action Color Protection in Aqueous Systems

Leveraging its 24% faster oxygen scavenging rate compared to ascorbic acid[1], erythorbic acid is a highly effective choice for aqueous cosmetic serums and model wine systems. It rapidly depletes dissolved oxygen, preventing the formation of yellow and red oxidative tints more effectively than standard vitamin C during the critical early stages of storage.

Physical Description

Other Solid; Dry Powder
White to slightly yellow crystalline solid which darkens gradually on exposure to light
Shiny solid; [Merck Index] White odorless powder; [MSDSonline]

Color/Form

Shiny granular crystals from water or dioxane

XLogP3

-1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

176.03208797 Da

Monoisotopic Mass

176.03208797 Da

Heavy Atom Count

12

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.
Decomposition at 184 °C.

Melting Point

About 164 °C to 172 °C with decomposition
Decomposes at 174 °C

UNII

311332OII1

Related CAS

146-75-8 (di-hydrochloride salt)
6381-77-7 (mono-hydrochloride salt)
7378-23-6 (hydrochloride salt)

Drug Indication

Used in preventing and treating iron-deficiency anemia.

Therapeutic Uses

Erythorbic acid is a stereoisomer of l-ascorbic acid, and is used as an antioxidant in foods and oral pharmaceutical formulations. It has approximately 5% of the vitamin C activity of l-ascorbic acid.

Mechanism of Action

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.

Absorption Distribution and Excretion

Erythorbic acid is readily absorbed and metabolized. Following an oral dose of 500 mg of erythorbic acid to human subjects the blood level curves for ascorbic acid and erythorbic acid showed a similar rise. In five human subjects, an oral dose of 300 mg was shown to have no effect on urinary excretion of ascorbic acid.
In hamster, rat and rabbit, for which ascorbate is not an essential vitamin, intestinal absorption of L-ascorbic acid is low and takes place by passive diffusion; conversely, in guinea pig and human, ascorbate absorption is mediated by a saturable, sodium- dependent, active transport mechanism. It follows that the former species are not suitable models for human absorption. Since the active transport system is saturable but since passive diffusion might also be significant at high dose levels, the absorption of ascorbic acid is dose dependent. Erythorbic acid appears to be another but much poorer substrate for the same transport system and may thus act as a weak competitive inhibitor of L-ascorbate uptake. In studies using isolated brush border vesicles from guinea pig ileum, the K1 has variously been estimated at about 11 mM and around 20 mM; this compares with an apparent Km for ascorbate uptake of about 0.3 mM in the same system.
The reason for lack of a stronger antiscorbutic action of erythorbic acid is probably the incapacity of the tissues to retain it in the quantities that ascorbic acid is stored.
The absorption of erythorbic acid through the human buccal mucosa was studied in healthy adult subjects. Absorption of a solution of 10 mM erythorbic acid, buffered to pH 6, was 13.0 +/- 0.74 umol/5 minutes. No statistical difference was found between the absorptions of Erythorbic Acid and L-ascorbic acid.
For more Absorption, Distribution and Excretion (Complete) data for Erythorbic acid (13 total), please visit the HSDB record page.

Wikipedia

Erythorbic_acid

Biological Half Life

In dogs, this resulted in a half-life of approximately 30 minutes for erythorbic acid in the plasma.

Use Classification

Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

Methods of Manufacturing

Erythorbic acid is synthesized by the reaction between methyl 2-keto-D-gluconate and sodium methoxide. It can also be synthesized from sucrose and produced from Penicillium spp.
Erythorbic acid can also be prepared by reacting 2-keto-D-gluconate with sodium methoxide, synthesized from sucrose, or naturally produced by Penicililum species. Sodium erythorbate is prepared from D-glucose by a combination of biosynthesis and chemical synthesis via the intermediate 2-keto-D-gluconic acid.
Erythorbic acid is produced by the fermentation of D-glucose to 2-keto-D-gluconic acid by Pseudomonas fluorescens bacteria. The fermentation product is esterified and heated in basic solution to yield sodium erythorbate. Upon acidification of the salt in a water-methanol solution, erythorbic acid is formed.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Utilities
Services
Furniture and Related Product Manufacturing
Construction
All Other Chemical Product and Preparation Manufacturing
Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
D-erythro-Hex-2-enonic acid, .gamma.-lactone: ACTIVE
Has one-twentieth of the vitamin C activity of L-ascorbic acid
...Used to prevent nitrosoamine formation from nitrites in cured meats such as bacon.
Mid regulation, limitations: to accelerate color fixing in cured pork and beef cuts and cured comminuted meat food products; 3/4 ounce to 100 lb meat or meat by-product.

Storage Conditions

Erythorbic acid should be stored in an airtight container, protected from light, in a cool, dry place.

Interactions

The modifying effects of 3 antioxidants, sodium L-ascorbate (SA), ascorbic acid (AA) and sodium erythorbate (SE) on two-stage gastric carcinogenesis in F344 rats initiated with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) were investigated. Administration of 5% SE in the diet significantly decreased the incidence of dysplasia of the pylorus and, more marginally the incidence of papilloma of the forestomach, whereas administration of 5% and 1% SA and 5% AA in the diet was not associated with effect. These results suggest that SE exerts a weak inhibitory effect on gastric carcinogenesis. /Sodium erythorbate/
The marked azotemia & other evidence of renal damage induced in rats & dogs by rapid iv admin of tetracycline-HCl (50 mg/kg) was prevented by concomitant admin of ascorbic acid (125 mg/kg or more). D-isoascorbic acid had a similar effect when tested in rats.

Dates

Last modified: 08-15-2023
TAKAHASHI, T.; MITSUMOTO, M.; KAYAMORI, H.; Production of D-Araboascorbic Acid by Penicillium, Nature, 1884748, 411-412. DOI:10.1038/188411b0 PMID:30061475

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